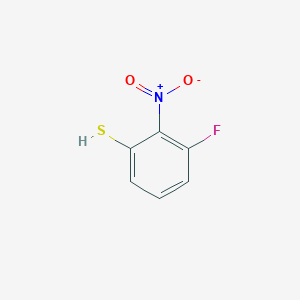

3-Fluoro-2-nitrobenzenethiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Fluoro-2-nitrobenzenethiol is an organic compound with the molecular formula C6H4FNO2S . It is a yellow crystalline solid that belongs to the thiol family of compounds. The fluorine, nitro, and thiol functional groups present in the molecule make it an important tool for organic synthesis and pharmaceutical research.

Synthesis Analysis

Various synthetic methods have been developed to prepare 3-Fluoro-2-nitrobenzenethiol, including the nucleophilic substitution reactions of 3-fluoro-2-nitrobenzenesulfonyl chloride with thiols, and the reaction of 3-fluoro-2-nitroaniline with thioacids. A compact lab plant was designed for the continuous-flow synthesis of fluorine-containing compounds .Molecular Structure Analysis

The molecular structure of 3-Fluoro-2-nitrobenzenethiol is represented by the formula C6H4FNO2S . The SMILES notation is SC1=CC=CC(F)=C1N+=O .Chemical Reactions Analysis

3-Fluoro-2-nitrobenzenethiol is a strong oxidizing agent, and its thiol group makes it highly reactive towards various nucleophiles. The compound has been used in various reactions, including nucleophilic aromatic substitution .Physical And Chemical Properties Analysis

3-Fluoro-2-nitrobenzenethiol has a melting point of 66-69°C and a boiling point of 317°C. It has a molecular weight of 173.16 g/mol . The compound is soluble in many organic solvents such as acetonitrile, chloroform, and dichloromethane.Wissenschaftliche Forschungsanwendungen

Temporary Anion States and Dissociative Electron Attachment

Nitrobenzene derivatives, including fluoro-nitrobenzene compounds, were studied for their electron attachment energies and dissociative electron attachment spectroscopy. This research could provide insights into the electronic properties of 3-Fluoro-2-nitrobenzenethiol, useful for understanding its reactivity and potential applications in materials science or as an intermediate in organic synthesis (Asfandiarov et al., 2007).

Palladium(0)-Catalyzed Amination, Stille Coupling, and Suzuki Coupling

The study on palladium-catalyzed reactions of electron-deficient aryl fluorides, including 2-fluoronitrobenzene, demonstrates the potential for 3-Fluoro-2-nitrobenzenethiol to undergo similar cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules (Kim & Yu, 2003).

Experimental and Computational Thermodynamic Study

A thermodynamic study of monofluoronitrobenzene isomers provides insights into the stability and reactivity of fluoro-nitro compounds. Understanding the thermodynamic properties of 3-Fluoro-2-nitrobenzenethiol could be essential for its application in chemical synthesis and material science (Silva et al., 2010).

Metal Fluorides Form Strong Hydrogen Bonds and Halogen Bonds

Research on metal fluorides forming strong intermolecular interactions could inform the development of new materials or catalysts involving 3-Fluoro-2-nitrobenzenethiol. The study highlights the potential of fluoro-nitro compounds in supramolecular chemistry (Libri et al., 2008).

Synthesis of Indoles by Intermolecular Cyclization

A study on the one-step synthesis of the indole skeleton using fluoro-nitrobenzene indicates potential pathways for synthesizing biologically active molecules using 3-Fluoro-2-nitrobenzenethiol as a starting material (Ragaini et al., 2009).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

3-fluoro-2-nitrobenzenethiol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FNO2S/c7-4-2-1-3-5(11)6(4)8(9)10/h1-3,11H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSCLGEBILUEIQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)S)[N+](=O)[O-])F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-2-nitrobenzenethiol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methoxy-N-phenyl-[1,4'-bipiperidine]-1'-carboxamide](/img/structure/B2821741.png)

![4-[(2-Ethylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B2821744.png)

![8-[(dimethylamino)methyl]-7-hydroxy-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one](/img/structure/B2821745.png)

![2-{[4-(2-methoxyphenyl)piperazino]methyl}-6-[(4-methylphenyl)sulfonyl]-5,6-dihydro-4H-[1,3]thiazolo[4,5-e]indole](/img/structure/B2821748.png)

![N-(3-chloro-4-methylphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B2821750.png)

![N-[1-(4-bromophenyl)sulfonyl-2,2-dichloroethenyl]benzamide](/img/structure/B2821751.png)

![1-[(4-Methylphenyl)methyl]pyrazolidin-3-one](/img/structure/B2821756.png)

![2-(5-benzyl-8-fluoro-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2821759.png)